
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide (N-EOTQM) is a novel quinoline-based compound with a wide range of potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. N-EOTQM has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have a wide range of pharmacological effects, such as inhibition of the enzyme acetylcholinesterase (AChE) and inhibition of the enzyme monoamine oxidase (MAO).
科学研究应用
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide has been studied extensively for its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been found to inhibit the enzyme acetylcholinesterase (AChE) and to inhibit the enzyme monoamine oxidase (MAO). It has also been studied for its potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
作用机制
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide has been found to interact with a variety of proteins and enzymes, including acetylcholinesterase (AChE), monoamine oxidase (MAO), and other enzymes involved in the regulation of neurotransmitter release. It is thought to act by inhibiting the activity of these enzymes, thereby leading to an increase in the levels of neurotransmitters, such as acetylcholine and dopamine, in the brain.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to have a wide range of pharmacological effects, such as inhibition of the enzyme acetylcholinesterase (AChE) and inhibition of the enzyme monoamine oxidase (MAO). In addition, it has been found to have neuroprotective and neuroregenerative effects, as well as to improve cognitive and motor functions in animal models.
实验室实验的优点和局限性
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide is a novel quinoline-based compound with a wide range of potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. Its advantages include its low cost, its availability in large quantities, and its relatively simple synthesis process. Its limitations include its potential toxicity, its potential to interact with other drugs, and its potential to cause adverse side effects.
未来方向
The potential applications of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide in the fields of medicinal chemistry, pharmacology, and biochemistry are vast and varied. Potential future directions include the development of novel formulations of this compound for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease; the development of novel formulations of this compound for the treatment of cancer; the development of novel formulations of this compound for the treatment of infectious diseases; and the development of novel formulations of this compound for the treatment of inflammation. In addition, further research is needed to explore the potential of this compound as an adjuvant for other drugs, as well as its potential to interact with other drugs, and its potential toxicity.
合成方法
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide can be synthesized via a three-step synthesis process. In the first step, N-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline (EOTQ) is reacted with 3-methoxybenzamide (3-MBA) in the presence of an acid catalyst, such as sulfuric acid, to yield this compound. In the second step, the product is isolated and purified by column chromatography. In the third and final step, the compound is recrystallized from an appropriate solvent, such as methanol or ethanol.
属性
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-21-17-9-8-15(11-13(17)7-10-18(21)22)20-19(23)14-5-4-6-16(12-14)24-2/h4-6,8-9,11-12H,3,7,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVASMKFMFWLQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


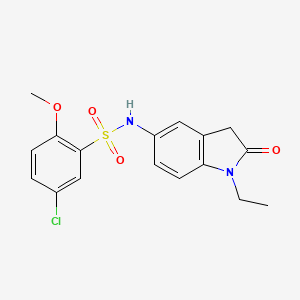


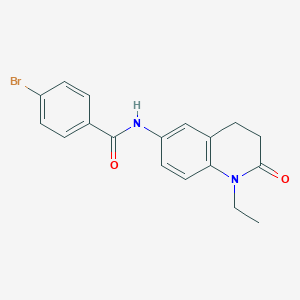

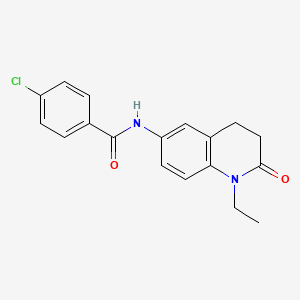


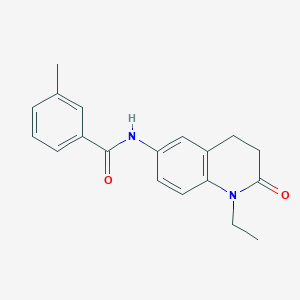
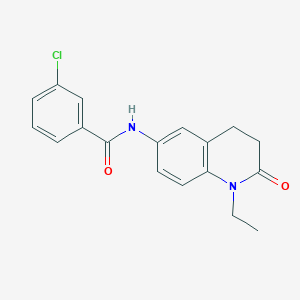

![N-ethyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B6572088.png)
![2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-ethylacetamide](/img/structure/B6572094.png)